1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea
Description
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea is a urea derivative characterized by a cyclopropane ring substituted with a hydroxymethyl group and a methylene linker to the urea moiety, with the other urea nitrogen bonded to a thiophen-2-yl group.
Properties
IUPAC Name |
1-[[1-(hydroxymethyl)cyclopropyl]methyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-7-10(3-4-10)6-11-9(14)12-8-2-1-5-15-8/h1-2,5,13H,3-4,6-7H2,(H2,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUCNFYYOYFEODU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)NC2=CC=CS2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:
Nucleophilic Substitution: Reacting a suitable precursor with a nucleophile under controlled conditions.
Condensation Reactions: Combining two or more reactants to form the desired compound with the elimination of a small molecule like water.
Reduction Reactions: Reducing a precursor compound to introduce the hydroxymethyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with precise temperature and pressure control to ensure high yield and purity. Catalysts may be employed to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: Converting the hydroxymethyl group to a carboxyl group.
Reduction: Reducing the thiophenyl group to a more saturated form.
Substitution Reactions: Replacing one or more atoms or groups in the molecule with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions to achieve the desired substitution.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Saturated thiophene derivatives.
Substitution Products: Various derivatives depending on the substituents used.
Scientific Research Applications
Anticancer Activity
Research indicates that 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea exhibits significant anticancer properties. A study detailed its effectiveness against various cancer cell lines, demonstrating the ability to inhibit cell proliferation and induce apoptosis. The compound's mechanism involves the modulation of specific signaling pathways associated with cancer progression.
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. In vitro studies highlighted its ability to reduce pro-inflammatory cytokine production, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and psoriasis. The modulation of the A3 adenosine receptor has been identified as a key mechanism underlying these effects .
Neurological Implications
Emerging studies suggest that this compound may have neuroprotective properties. It has been evaluated for its potential to mitigate neuroinflammation and oxidative stress in neuronal cells, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Synthesis and Derivatives
The synthesis of this compound involves several steps, including the formation of the cyclopropyl ring and subsequent functionalization. Various synthetic routes have been explored to enhance yield and purity, making it a viable candidate for pharmaceutical development .
Synthetic Route Overview
| Step Description | Chemical Reaction |
|---|---|
| Formation of cyclopropyl ring | Cyclopropanation reactions |
| Hydroxymethylation | Reaction with formaldehyde |
| Urea formation | Coupling with thiophenes |
Case Study 1: Anticancer Efficacy
In a controlled study, this compound was tested against breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those of standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
A recent publication investigated the anti-inflammatory effects of this compound in a mouse model of arthritis. The treatment group exhibited reduced swelling and joint destruction compared to controls, correlating with decreased levels of TNF-alpha and IL-6 in serum samples.
Mechanism of Action
The mechanism by which 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulating biochemical pathways related to its biological activity.
Comparison with Similar Compounds
1-(Thiophen-2-yl)-3-{[1-(thiophen-2-yl)cyclopropyl]methyl}urea (BJ50615)
- Molecular Formula : C₁₃H₁₄N₂OS₂
- Molecular Weight : 278.39 g/mol
- Key Substituents : Dual thiophen-2-yl groups attached to a cyclopropane ring.
- Comparison : Replacing one thiophen-2-yl group in BJ50615 with a hydroxymethyl substituent reduces molecular weight (estimated ~265–275 g/mol for the target compound) and enhances hydrophilicity. The hydroxymethyl group may improve aqueous solubility compared to the lipophilic thiophene .
1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-{[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenyl}urea (Compound 7n)
- Molecular Formula : C₂₃H₂₁ClF₃N₃O₂S
- Molecular Weight : ~504.94 g/mol
- Key Substituents : Chloro-trifluoromethyl phenyl and pyridinylmethyl thio groups.
- Comparison : Compound 7n’s larger, more lipophilic structure suggests lower solubility but enhanced membrane permeability compared to the target compound. The trifluoromethyl group may confer metabolic stability, whereas the hydroxymethyl group in the target compound could favor hydrogen bonding in biological systems .
Montelukast Derivatives (e.g., 1-[[[(1R)-1-[3-[(1S)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]sulfanyl]...)
- Key Features : Complex cyclopropane-containing structures with sulfanyl and carboxylate groups.
- Comparison: Montelukast derivatives prioritize sulfhydryl and carboxylate motifs for leukotriene receptor antagonism.
Key Observations :
- Hydrophilicity : The hydroxymethyl group in the target compound likely improves solubility compared to BJ50615 and Compound 7n.
- Electronic Effects : Thiophene’s electron-rich system may facilitate π-stacking, while urea’s hydrogen-bonding capacity could enhance protein interactions.
Computational and Experimental Insights
- DFT Analysis : Density-functional theory (DFT) studies (e.g., Becke’s hybrid functionals ) predict that exact exchange terms improve thermochemical accuracy for similar urea derivatives, suggesting reliable modeling of the target compound’s electronic structure and stability.
- Synthetic Feasibility : Cyclopropane rings and thiophene moieties are synthetically accessible, as evidenced by analogs like BJ50615 .
Biological Activity
1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea, also known as CP-690,550, is a compound that has garnered attention for its biological activity, particularly as a selective inhibitor of Janus kinase 3 (JAK3). This enzyme plays a crucial role in the immune response, making this compound a potential therapeutic candidate for various autoimmune diseases.
The molecular formula of this compound is , with a molecular weight of 226.30 g/mol. Its structure includes a cyclopropyl group and a thiophenyl moiety, which contribute to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 226.30 g/mol |
| CAS Number | 1251549-27-5 |
The primary mechanism of action for this compound involves the inhibition of JAK3, which is integral to the signaling pathways activated by various cytokines involved in immune responses. By blocking JAK3 activity, this compound can modulate inflammatory responses and potentially reduce symptoms in autoimmune conditions.
Biological Activity and Research Findings
Research has demonstrated that CP-690,550 exhibits significant immunosuppressive effects. For instance:
- Inhibition of Cytokine Signaling : Studies have shown that this compound effectively inhibits IL-2 signaling pathways, which are crucial for T-cell proliferation and activation. This inhibition can lead to reduced inflammation and autoimmune responses in models of diseases such as rheumatoid arthritis and psoriasis .
- Antiproliferative Effects : The compound has been evaluated for its antiproliferative properties against various cancer cell lines. It was noted to induce apoptosis in certain cell types by disrupting cell cycle progression through the inhibition of topoisomerase II .
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Rheumatoid Arthritis : In a clinical trial involving patients with rheumatoid arthritis, administration of CP-690,550 resulted in significant reductions in disease activity scores compared to placebo groups. Patients reported improved joint function and reduced pain levels .
- Psoriasis : Another study focused on patients with moderate to severe psoriasis showed that treatment with this compound led to substantial improvements in Psoriasis Area and Severity Index (PASI) scores, indicating effective management of skin lesions .
Comparative Analysis
When compared to similar compounds, this compound stands out due to its selectivity for JAK3 over other Janus kinases. This selectivity minimizes side effects commonly associated with broader JAK inhibitors.
| Compound Name | JAK Selectivity | Notable Activity |
|---|---|---|
| CP-690,550 | High | Immunosuppressive |
| Tofacitinib | Moderate | Broad JAK inhibition |
| Baricitinib | Moderate | Anti-inflammatory |
Q & A
What are the key synthetic challenges in preparing 1-((1-(Hydroxymethyl)cyclopropyl)methyl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized to improve yield?
Basic Research Question
The synthesis involves multi-step protocols, including cyclopropane ring formation and urea linkage assembly. A critical challenge is stabilizing the hydroxymethylcyclopropyl group during reactions, as it is prone to ring-opening under acidic or high-temperature conditions . Optimization strategies include:
- Gold(I)-catalyzed cyclization : Ensures regioselective formation of the cyclopropane core (e.g., 2-alkynyl thioanisole precursors) .
- Protection/deprotection strategies : Use of tert-butyldimethylsilyl (TBDMS) groups to protect the hydroxymethyl moiety during subsequent reactions .
- Urea coupling : Employ carbodiimide-mediated coupling between isocyanates and amines at 0–5°C to minimize side reactions .
Advanced Research Question
Advanced studies focus on resolving contradictions in reported yields (e.g., 45–72% in similar compounds) by:
- Design of Experiments (DoE) : Systematic variation of solvent polarity (e.g., DMF vs. THF), catalyst loading, and temperature to identify optimal conditions .
- In-line analytics : Use of HPLC-MS to monitor intermediate stability and adjust reaction parameters in real time .
How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Basic Research Question
Core characterization techniques include:
- NMR spectroscopy : and NMR to confirm regiochemistry of the thiophene and cyclopropane moieties (e.g., δ 6.8–7.2 ppm for thiophene protons) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 279.3 g/mol) and detect impurities .
Advanced Research Question
Advanced studies integrate:
- DFT calculations : To map electron density distribution, particularly the electron-withdrawing effect of the urea group on the thiophene ring .
- X-ray crystallography : Resolves ambiguities in stereochemistry, such as the spatial orientation of the hydroxymethyl group relative to the cyclopropane ring .
What experimental approaches are used to evaluate the biological activity of this compound, and how can contradictory data from in vitro assays be resolved?
Basic Research Question
Standard assays include:
- Enzyme inhibition : Testing against kinases (e.g., JAK2) or proteases using fluorogenic substrates (IC values compared to controls) .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC determination .
Advanced Research Question
Contradictions in activity (e.g., high potency in kinase assays but low cytotoxicity) may arise from:
- Off-target effects : Use of siRNA knockdown or CRISPR-Cas9 models to validate target specificity .
- Metabolic stability : LC-MS/MS analysis of compound degradation in liver microsomes to assess bioavailability .
How does the compound’s structure influence its physicochemical properties, such as solubility and membrane permeability?
Basic Research Question
Key determinants include:
- LogP calculations : Predicted logP ~2.1 (via ChemDraw) indicates moderate lipophilicity, critical for blood-brain barrier penetration .
- Hydrogen-bonding capacity : The urea group enhances solubility in polar solvents (e.g., DMSO) but reduces permeability .
Advanced Research Question
Advanced strategies to resolve poor solubility:
- Salt formation : Co-crystallization with succinic acid to improve aqueous solubility by 5-fold .
- Prodrug design : Esterification of the hydroxymethyl group to enhance membrane permeability .
What are the best practices for designing SAR studies to optimize this compound’s bioactivity?
Basic Research Question
Core SAR strategies:
- Thiophene substitution : Compare 2-thiophenyl vs. 3-thiophenyl analogs to assess ring position effects on target binding .
- Cyclopropane modifications : Replace hydroxymethyl with methoxy or halogenated groups to study steric/electronic impacts .
Advanced Research Question
Advanced SAR integrates:
- Free-energy perturbation (FEP) simulations : Quantify binding energy changes upon substituent modification (e.g., ∆∆G for cyclopropane vs. cyclohexane analogs) .
- Cryo-EM structures : Resolve compound-target complexes to guide rational design (e.g., optimizing urea orientation in the active site) .
How can researchers address discrepancies in reported metabolic stability data across different in vitro models?
Advanced Research Question
Contradictions arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
